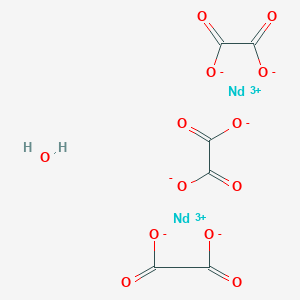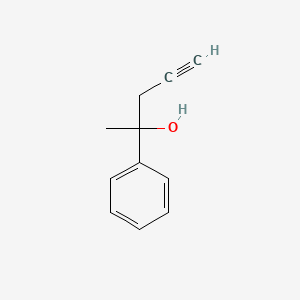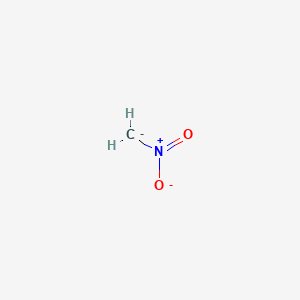
Neodymium oxalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium oxalate hydrate, also known as neodymium(III) oxalate hydrate, is a compound consisting of neodymium ions, oxalate ions, and water molecules. It is typically found in the form of rose-colored crystals and has the chemical formula Nd₂(C₂O₄)₃·nH₂O, where “n” represents the number of water molecules. This compound is insoluble in water and is primarily used in various industrial and scientific applications .
Méthodes De Préparation
Neodymium oxalate hydrate can be synthesized through several methods:
-
Precipitation Method: : This involves the reaction of neodymium salts, such as neodymium nitrate or neodymium chloride, with oxalic acid in an aqueous solution. The reaction results in the formation of neodymium(3+);oxalate;hydrate as a precipitate. The reaction conditions typically include controlled temperature and pH to ensure optimal precipitation .
-
Microwave Heating: : A more advanced method involves the use of microwave heating to prepare neodymium oxide from neodymium(3+);oxalate;hydrate. This method ensures uniform particle size and morphology by heating the precursor at 900°C for 2 hours with a heating rate of 20°C/min .
Analyse Des Réactions Chimiques
Neodymium oxalate hydrate undergoes several types of chemical reactions:
-
Thermal Decomposition: : When heated, neodymium(3+);oxalate;hydrate decomposes to form neodymium oxide. The decomposition process involves the formation of intermediate compounds such as Nd₂O₂C₂O₄ before finally yielding neodymium(III) oxide .
-
Reaction with Hydrochloric Acid: : this compound dissolves in hydrochloric acid to form neodymium chloride and oxalic acid. This reaction is typically carried out under controlled conditions to ensure complete dissolution .
Applications De Recherche Scientifique
Neodymium oxalate hydrate has a wide range of scientific research applications:
-
Catalysis: : It is used as a catalyst in various chemical reactions due to its ability to facilitate the conversion of reactants to products efficiently .
-
Glass Manufacturing: : The compound is highly valued in the glass industry for its ability to impart attractive purple coloring to glass. It is used in the production of protective lenses for welding goggles and CRT displays to enhance contrast between reds and greens .
-
Magnetic Materials: : Neodymium oxide, derived from neodymium(3+);oxalate;hydrate, is used in the production of high-strength permanent magnets, which are essential components in various electronic devices .
Mécanisme D'action
The mechanism of action of neodymium(3+);oxalate;hydrate primarily involves its ability to undergo thermal decomposition and dissolution reactions. The compound’s molecular structure allows it to interact with various reagents, leading to the formation of different products. For example, its interaction with hydrochloric acid results in the formation of neodymium chloride and oxalic acid .
Comparaison Avec Des Composés Similaires
Neodymium oxalate hydrate can be compared with other similar compounds, such as praseodymium(III) oxalate and samarium(III) oxalate:
-
Praseodymium(III) Oxalate: : This compound has a similar chemical structure and properties to neodymium(3+);oxalate;hydrate. praseodymium(III) oxalate forms light green crystals and is used in different applications, such as coloring glasses and enamels .
-
Samarium(III) Oxalate: : Similar to neodymium(3+);oxalate;hydrate, samarium(III) oxalate is used in the production of magnetic materials and catalysts. it has distinct properties and applications due to the unique characteristics of samarium ions .
This compound stands out due to its specific applications in glass manufacturing and high-strength permanent magnets, making it a valuable compound in various industries.
Propriétés
Formule moléculaire |
C6H2Nd2O13 |
|---|---|
Poids moléculaire |
570.56 g/mol |
Nom IUPAC |
neodymium(3+);oxalate;hydrate |
InChI |
InChI=1S/3C2H2O4.2Nd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |
Clé InChI |
NSUGWMYCRGTVHF-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nd+3].[Nd+3] |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nd+3].[Nd+3] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1632832.png)
![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B1632838.png)



![3-Benzyl-6-chloro-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1632852.png)







